molecular formula C26H24F2N4O2S B2445374 N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242917-90-3

N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No. B2445374
CAS RN: 1242917-90-3
M. Wt: 494.56
InChI Key: CQFJOZQNCOZXEM-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H24F2N4O2S and its molecular weight is 494.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid, which is then converted to the second intermediate, 7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-ylamine. The final product is then formed by coupling this intermediate with N-(2,4-difluorobenzyl)-3-piperidinecarboxylic acid chloride.", "Starting Materials": [ "2,4-difluorobenzylamine", "4-methylbenzaldehyde", "thiophene-2-carboxylic acid", "sodium hydride", "ethyl acetate", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "piperidine", "thionyl chloride" ], "Reaction": [ "Step 1: Synthesis of 7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid", "a. Dissolve thiophene-2-carboxylic acid (1.0 g, 6.5 mmol) and 4-methylbenzaldehyde (1.2 g, 8.7 mmol) in ethyl acetate (20 mL) and add a catalytic amount of piperidine.", "b. Add sodium hydride (0.3 g, 12.5 mmol) and stir the reaction mixture at room temperature for 2 hours.", "c. Add hydrochloric acid (1 M) dropwise until the pH of the reaction mixture reaches 2-3.", "d. Extract the product with ethyl acetate and dry over sodium sulfate.", "e. Purify the product by column chromatography to obtain 7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid as a yellow solid (yield: 70%).", "Step 2: Synthesis of 7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-ylamine", "a. Dissolve 7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid (1.0 g, 3.8 mmol) in acetic anhydride (10 mL) and add phosphorus pentoxide (1.0 g, 4.0 mmol).", "b. Heat the reaction mixture at 120°C for 2 hours.", "c. Cool the reaction mixture to room temperature and add water (20 mL).", "d. Extract the product with ethyl acetate and dry over sodium sulfate.", "e. Purify the product by column chromatography to obtain 7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-ylamine as a yellow solid (yield: 60%).", "Step 3: Synthesis of N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide", "a. Dissolve 7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-ylamine (0.5 g, 1.9 mmol) and N-(2,4-difluorobenzyl)-3-piperidinecarboxylic acid chloride (0.7 g, 2.3 mmol) in dichloromethane (10 mL).", "b. Add triethylamine (0.5 mL) and stir the reaction mixture at room temperature for 2 hours.", "c. Add water (20 mL) and extract the product with dichloromethane.", "d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "e. Purify the product by column chromatography to obtain N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide as a white solid (yield: 50%)." ] }

CAS RN

1242917-90-3

Molecular Formula

C26H24F2N4O2S

Molecular Weight

494.56

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C26H24F2N4O2S/c1-15-4-6-16(7-5-15)20-14-35-23-22(20)30-26(31-25(23)34)32-10-2-3-18(13-32)24(33)29-12-17-8-9-19(27)11-21(17)28/h4-9,11,14,18H,2-3,10,12-13H2,1H3,(H,29,33)(H,30,31,34)

InChI Key

CQFJOZQNCOZXEM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=C(C=C(C=C5)F)F

solubility

not available

Origin of Product

United States

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